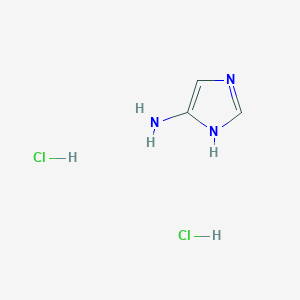

1H-Imidazol-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Imidazol-4-amine dihydrochloride is a compound with the molecular formula C3H7Cl2N3 . It is a member of the class of imidazoles .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of 1H-Imidazol-4-amine dihydrochloride includes a molecular weight of 156.01 g/mol . The InChI code for this compound is 1S/C3H5N3.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2, (H,5,6);2*1H .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazoles involves the construction of the heterocycle .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazol-4-amine dihydrochloride include a molecular weight of 156.01 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 2, and rotatable bond count of 0 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

1H-Imidazol-4-amine dihydrochloride: is a valuable precursor in the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of imidazole rings, which are core structures in many biologically active molecules. The compound can undergo cyclization reactions to form imidazol-4-ones, which serve as scaffolds in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, 1H-Imidazol-4-amine dihydrochloride is used to synthesize imidazole derivatives that exhibit a wide range of biological activities. These activities include antifungal, antibacterial, and anticancer properties. The compound’s derivatives are also explored for their potential as proteasome modulators, which could be significant in treating diseases like cancer .

Agricultural Chemistry

The imidazole derivatives synthesized from 1H-Imidazol-4-amine dihydrochloride find applications in agriculture as well. They are used to create fungicides, herbicides, and plant growth regulators. The structural versatility of imidazoles allows for the development of compounds with specific activities against agricultural pests .

Material Science

In material science, 1H-Imidazol-4-amine dihydrochloride contributes to the development of new materials with unique properties. Its derivatives can be used in the creation of functional materials, including polymers and coatings that require specific chemical functionalities for their performance .

Environmental Science

Research into the environmental applications of 1H-Imidazol-4-amine dihydrochloride includes its use in the synthesis of compounds that can aid in environmental monitoring and pollution control. The compound’s derivatives might be used to detect environmental toxins or to create materials that help in the remediation of contaminated sites .

Pharmacology

In pharmacology, 1H-Imidazol-4-amine dihydrochloride is utilized to develop new drugs and therapeutic agents. Its role in synthesizing imidazole-based compounds is crucial, as these molecules are often part of drugs targeting various diseases, including metabolic disorders and infections .

Mechanism of Action

Target of Action

1H-Imidazol-4-amine dihydrochloride is a compound that is part of the imidazole group . Imidazoles are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications

Mode of Action

For instance, they can act as a catalyst in enzymatic reactions, participate in the formation of advanced glycation end products (AGEs), and play a role in the post-translational modification of several amino acids .

Biochemical Pathways

Imidazole compounds are involved in various biochemical pathways. They are found in advanced glycation end products (AGEs), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health . They are also involved in the biosynthesis of histidine and purines .

Result of Action

Given the broad range of applications and biological activities associated with imidazole compounds, it can be inferred that the effects are likely diverse and context-dependent .

Action Environment

The action of 1H-Imidazol-4-amine dihydrochloride, like many other compounds, can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that these conditions may be optimal for maintaining its stability and efficacy.

Safety and Hazards

While specific safety and hazard information for 1H-Imidazol-4-amine dihydrochloride was not found in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name |

1H-imidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2,(H,5,6);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKPSWHQBNFMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.